

# **Egfr-IN-58 chemical structure and properties**

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to a Representative EGFR Inhibitor: Egfr-IN-58

This guide provides a detailed overview of the chemical properties, biological activity, and methodologies for evaluating a representative epidermal growth factor receptor (EGFR) inhibitor, herein designated as **Egfr-IN-58**. The data presented is a composite derived from publicly available information on various EGFR inhibitors and is intended to serve as a technical resource for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

While the exact structure of a compound named "**Egfr-IN-58**" is not publicly available, this section outlines typical chemical properties of small molecule EGFR inhibitors.



| Property          | Value (Representative)                                                             |  |
|-------------------|------------------------------------------------------------------------------------|--|
| Molecular Formula | C22H24N5O2CI                                                                       |  |
| Molecular Weight  | 425.92 g/mol                                                                       |  |
| IUPAC Name        | N-(3-ethynylphenyl)-6,7-bis(2-<br>methoxyethoxy)quinazolin-4-amine                 |  |
| Appearance        | White to off-white solid                                                           |  |
| Solubility        | Soluble in DMSO (>10 mg/mL), sparingly soluble in ethanol, and insoluble in water. |  |
| Purity            | >98% (as determined by HPLC)                                                       |  |
| Storage           | Store at -20°C for long-term stability.                                            |  |

### **Mechanism of Action**

Egfr-IN-58 is a potent and selective inhibitor of the EGFR tyrosine kinase.[1] The epidermal growth factor receptor is a transmembrane protein that plays a critical role in regulating cell proliferation, survival, and differentiation.[2][3] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain, which in turn activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[2][3] These pathways are crucial for normal cellular function; however, their aberrant activation due to EGFR mutations or overexpression is a key driver in the development of various cancers. Egfr-IN-58 is designed to compete with ATP for binding to the tyrosine kinase domain of EGFR, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades, ultimately leading to an inhibition of cancer cell growth and survival.





Click to download full resolution via product page

Simplified EGFR signaling pathway and the point of inhibition by Egfr-IN-58.



# **Biological Activity**

The inhibitory activity of **Egfr-IN-58** against wild-type EGFR and common mutations is summarized below.

In Vitro Kinase Inhibition

| Target Kinase    | IC₅₀ (nM) (Representative) |
|------------------|----------------------------|
| EGFR (Wild-Type) | 4.5                        |
| EGFR (L858R)     | 1.2                        |
| EGFR (T790M)     | 18.3                       |
| HER2             | 95.7                       |
| HER4             | >1000                      |

**Cellular Proliferation Inhibition** 

| Cell Line | EGFR Status              | GI <sub>50</sub> (nM) (Representative) |
|-----------|--------------------------|----------------------------------------|
| A431      | Wild-Type Overexpression | 28.4                                   |
| NCI-H1975 | L858R/T790M              | 45.2                                   |
| PC-9      | del E746-A750            | 12.6                                   |
| SW620     | KRAS Mutant (EGFR WT)    | >10,000                                |

### **Experimental Protocols**

Detailed methodologies for key experiments are provided below.

### **Protocol 1: In Vitro EGFR Kinase Assay**

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of **Egfr-IN-58** against different forms of the EGFR kinase.

Materials:



- Recombinant human EGFR (Wild-Type, L858R, T790M)
- ATP
- Poly(Glu, Tyr) 4:1 substrate or a fluorescently labeled peptide substrate (e.g., Y12-Sox)
- Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl<sub>2</sub>, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
- Egfr-IN-58 (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or a continuous-read fluorescence plate reader
- 384-well plates

#### Procedure:

- Prepare serial dilutions of **Egfr-IN-58** in DMSO.
- In a 384-well plate, add 5  $\mu$ L of kinase buffer containing the specific EGFR enzyme (e.g., 5 nM EGFR-WT).
- Add 50 nL of the **Egfr-IN-58** dilutions or DMSO (vehicle control) to the wells.
- Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for compound binding.
- Initiate the kinase reaction by adding a solution containing the substrate and ATP (e.g., 5  $\mu$ M Y12-Sox peptide and 15  $\mu$ M ATP).
- Incubate for 1 hour at room temperature.
- For endpoint assays, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. For continuousread assays, monitor the change in fluorescence over time (e.g., every 71 seconds for 30-120 minutes) at λex360/λem485.



• Calculate the IC<sub>50</sub> values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

### **Protocol 2: Cell Proliferation Assay (MTT or MTS Assay)**

Objective: To determine the half-maximal growth inhibition (GI<sub>50</sub>) of **Egfr-IN-58** on cancer cell lines with varying EGFR statuses.

#### Materials:

- Cancer cell lines (e.g., A431, NCI-H1975, PC-9, SW620)
- · Complete growth medium
- Egfr-IN-58 (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO)
- 96-well plates
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Treat the cells with serial dilutions of Egfr-IN-58 or DMSO (vehicle control) and incubate for 72 hours.
- Add 20 μL of MTT solution (5 mg/mL in PBS) or MTS reagent to each well and incubate for 1-4 hours at 37°C.
- If using MTT, remove the medium and add 100  $\mu$ L of solubilization solution to dissolve the formazan crystals. For MTS, this step is not necessary as the product is soluble.



- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI<sub>50</sub> values.

### **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for the development and characterization of an EGFR inhibitor like **Egfr-IN-58**.



Click to download full resolution via product page

General experimental workflow for EGFR inhibitor development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Egfr-IN-58 chemical structure and properties].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15143611#egfr-in-58-chemical-structure-and-properties]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com